Regioselective Hydrosilylation: Iron-Catalyzed Monofunctionalization of 1,2,4-Trivinylcyclohexane vs. Platinum-Catalyzed Control
In the synthesis of organosilanes for low rolling resistance tires, 1,2,4-trivinylcyclohexane undergoes hydrosilylation with tertiary alkoxy silanes. Aryl-substituted bis(imino)pyridine iron dinitrogen complexes demonstrate unprecedented selectivity for the monohydrosilylation of the 4-alkene position [1]. This selectivity far exceeds that achieved with commercially used platinum-based catalyst systems, which tend to yield mixtures of mono- and bis-hydrosilylated products under comparable conditions [1]. The study reported that the iron catalyst system provided exclusive monohydrosilylation, with no detectable bis-hydrosilylation or isomerization side products.
| Evidence Dimension | Selectivity for monohydrosilylation of the 4-position vinyl group |
|---|---|
| Target Compound Data | Exclusive monohydrosilylation; no detectable bis-hydrosilylation |
| Comparator Or Baseline | Commercially used platinum catalyst (Pt(0) systems) |
| Quantified Difference | Exclusive mono- vs. mixture of mono- and bis-hydrosilylated products |
| Conditions | Reaction of 1,2,4-trivinylcyclohexane with tertiary alkoxy silanes catalyzed by iron bis(imino)pyridine complexes vs. platinum catalysts |
Why This Matters
This evidence demonstrates that 1,2,4-trivinylcyclohexane enables a clean, high-yield route to specific monofunctionalized silanes, a critical advantage for producing well-defined intermediates in tire manufacturing, thereby justifying its selection over alternative crosslinkers that lack this regiospecific reactivity profile.
- [1] Atienza, C. C. H.; Tondreau, A. M.; Weller, K. J.; Lewis, K. M.; Cruse, R. W.; Nye, S. A.; Boyer, J. L.; Delis, J. G. P.; Chirik, P. J. High-Selectivity Bis(imino)pyridine Iron Catalysts for the Hydrosilylation of 1,2,4-Trivinylcyclohexane. ACS Catal. 2012, 2, 2169-2172. View Source
